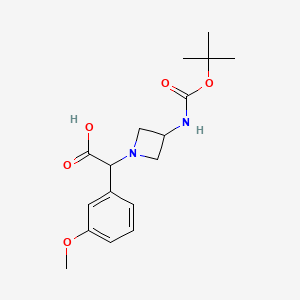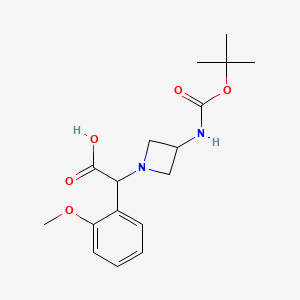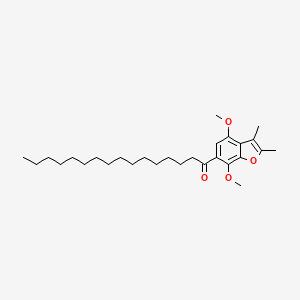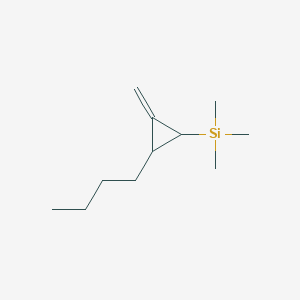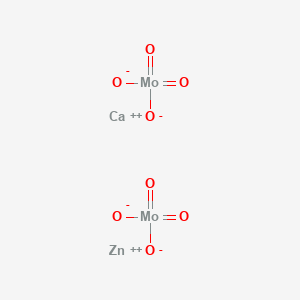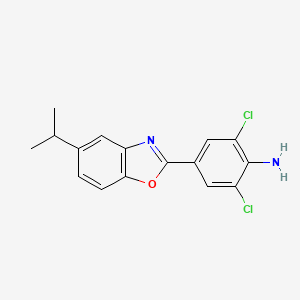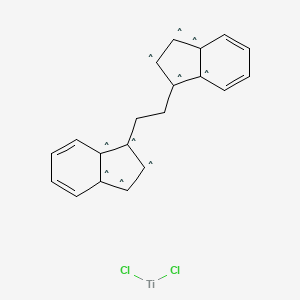
Ethylenebis(1-indenyl)titanium(iv)dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethylenebis(1-indenyl)titanium(iv)dichloride is an organometallic compound that features a titanium center coordinated to two indenyl ligands and two chloride ions. This compound is known for its catalytic properties, particularly in polymerization reactions. It is a member of the metallocene family, which are compounds consisting of a metal sandwiched between two cyclopentadienyl anions or their derivatives.
準備方法
Synthetic Routes and Reaction Conditions
Ethylenebis(1-indenyl)titanium(iv)dichloride can be synthesized through the reaction of titanium tetrachloride with ethylenebis(1-indenyl) in the presence of a suitable solvent. The reaction typically proceeds as follows:
Preparation of Ethylenebis(1-indenyl): This precursor can be synthesized by reacting indene with ethylene in the presence of a catalyst.
Formation of this compound: The ethylenebis(1-indenyl) is then reacted with titanium tetrachloride in a solvent such as toluene or dichloromethane under an inert atmosphere to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Ethylenebis(1-indenyl)titanium(iv)dichloride undergoes various types of reactions, including:
Polymerization: It acts as a catalyst in the polymerization of olefins, such as ethylene and propylene.
Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups.
Reduction: The titanium center can be reduced to lower oxidation states under specific conditions.
Common Reagents and Conditions
Polymerization: Commonly conducted in the presence of a co-catalyst, such as methylaluminoxane (MAO), under mild to moderate temperatures and pressures.
Substitution: Typically involves the use of Grignard reagents or organolithium compounds.
Reduction: Can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Polymerization: Produces high molecular weight polymers with specific properties depending on the monomers used.
Substitution: Yields various substituted titanium complexes.
Reduction: Results in titanium complexes with lower oxidation states.
科学的研究の応用
Ethylenebis(1-indenyl)titanium(iv)dichloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in the polymerization of olefins, contributing to the production of polyethylene and polypropylene.
Biology: Investigated for its potential in bioconjugation and as a probe for studying biological systems.
Medicine: Explored for its potential in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of high-performance plastics and elastomers.
作用機序
The mechanism by which ethylenebis(1-indenyl)titanium(iv)dichloride exerts its catalytic effects involves the activation of the titanium center, which facilitates the insertion of olefins into the titanium-carbon bond
Activation: The titanium center is activated by a co-catalyst, such as MAO.
Olefin Insertion: The olefin coordinates to the titanium center and inserts into the titanium-carbon bond.
Propagation: The process repeats, leading to the growth of the polymer chain.
類似化合物との比較
Ethylenebis(1-indenyl)titanium(iv)dichloride can be compared with other similar compounds, such as:
Bis(cyclopentadienyl)titanium(iv)dichloride: Similar structure but with cyclopentadienyl ligands instead of indenyl.
Dichloro[ethylenebis(indenyl)]zirconium(iv): Contains zirconium instead of titanium.
Bis(cyclopentadienyl)zirconium(iv)dichloride: Similar to the titanium analog but with zirconium.
Uniqueness
This compound is unique due to its specific ligand structure, which imparts distinct catalytic properties, particularly in the polymerization of olefins. Its ability to produce high molecular weight polymers with controlled properties makes it valuable in both research and industrial applications .
特性
分子式 |
C20H16Cl2Ti |
|---|---|
分子量 |
375.1 g/mol |
InChI |
InChI=1S/C20H16.2ClH.Ti/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18;;;/h1-12H,13-14H2;2*1H;/q;;;+2/p-2 |
InChIキー |
VFQCXELCDJKSHJ-UHFFFAOYSA-L |
正規SMILES |
C1=C[C]2[CH][CH][C]([C]2C=C1)CC[C]3[CH][CH][C]4[C]3C=CC=C4.Cl[Ti]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 1,5-dimethylbicyclo[2.1.0]pent-2-ene-5-carboxylate](/img/structure/B13804970.png)
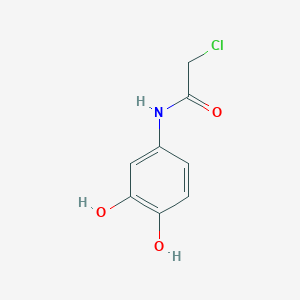
![2H-Pyrido[1,2-a]pyrazin-1(6H)-one,2-ethylhexahydro-(9CI)](/img/structure/B13804977.png)
![2-[2-(1H-imidazol-5-yl)ethylamino]acetonitrile](/img/structure/B13804978.png)

